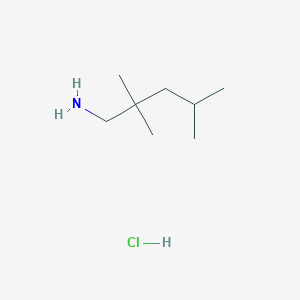
O-(1-ethylpiperidin-3-yl)hydroxylamine
Descripción general
Descripción
O-(1-ethylpiperidin-3-yl)hydroxylamine is a chemical compound with the CAS Number: 1350738-80-5 . It has a molecular weight of 144.22 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H16N2O/c1-2-9-5-3-4-7(6-9)10-8/h7H,2-6,8H2,1H3 .Physical And Chemical Properties Analysis
This compound is a liquid . It should be stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Detection and Study of Superoxide Radicals
O-(1-ethylpiperidin-3-yl)hydroxylamine and related cyclic hydroxylamines have been utilized in the detection of superoxide radicals (O2•−) in biological systems. This application is significant for understanding the pathogenesis of various human diseases. Cyclic hydroxylamines, due to their rapid reaction with O2•−, producing stable nitroxides, enable site-specific detection of superoxide radicals in different cellular compartments, including intracellular, extracellular, and mitochondrial spaces (Dikalov et al., 2011).
Catalytic Activity in Electrooxidation
The catalytic electroactivity of certain hydroxylamine derivatives in the homogeneous oxidation of hydroxylamine has been researched. One study demonstrated the catalytic properties of 4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl in the electrooxidation of hydroxylamine on a glassy carbon electrode, proposing its potential use in the determination of hydroxylamine (Xia & Li, 1998).
Hydrodenitrogenation Processes
In the field of chemical synthesis, the interaction of compounds like 2-ethylpiperidine with other chemicals has been studied in processes like hydrodenitrogenation (HDN). This process involves the removal of nitrogen atoms from organic compounds, which is crucial in various chemical production processes (Wang, Liang, & Prins, 2007).
Role in Bioactivation of Anticancer Agents
Research has been conducted on the bioactivation of certain anticancer agents, where the active form of these agents involves a hydroxylamine derivative. This includes the study of how these derivatives react with different compounds to form active cancer-treating agents (Knox, Friedlos, Marchbank, & Roberts, 1991).
Synthesis of Organic Compounds
Hydroxylamines, including related compounds, have been used in the synthesis of various organic compounds. This includes the creation of highly substituted multifunctionalized organic structures, demonstrating the utility of hydroxylamines in organic synthesis (Yu, Du, Wang, & Zhang, 2010).
Inhibition of Enzymes for Treatment of Diseases
Certain derivatives of hydroxylamines have shown potential in inhibiting enzymes like 5-lipoxygenase, which is key in the treatment of inflammatory diseases, atherosclerosis, and cancer. This demonstrates the pharmaceutical applications of hydroxylamine derivatives (Landwehr et al., 2006).
Safety and Hazards
Propiedades
IUPAC Name |
O-(1-ethylpiperidin-3-yl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-2-9-5-3-4-7(6-9)10-8/h7H,2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZPTVNMZNHKHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC(C1)ON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B1377287.png)


![3-(chloromethyl)-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B1377290.png)


![2-[(2,2,2-Trifluoroethyl)amino]acetonitrile hydrochloride](/img/structure/B1377296.png)





![2-Ethyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride](/img/structure/B1377306.png)
